Defluoro Linezolid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

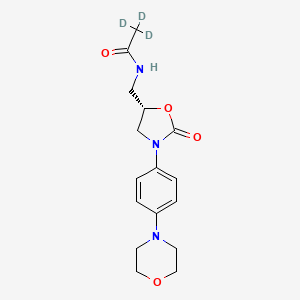

Defluoro Linezolid-d3 is a deuterated analog of Linezolid, an oxazolidinone-class antimicrobial agent. This compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in this compound replace hydrogen atoms, which can help in the study of metabolic pathways and the pharmacokinetics of Linezolid .

Mechanism of Action

Target of Action

Defluoro Linezolid-d3, like its parent compound Linezolid, primarily targets aerobic Gram-positive bacteria . Its main target is the 23S ribosomal RNA of the 50S subunit . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA of the 50S subunit, it inhibits the formation of the 70S initiation complex . This disruption prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and reproduction .

Pharmacokinetics

Linezolid is known to have good bioavailability and is distributed widely in the body . It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, it disrupts protein synthesis, which is essential for bacterial survival . This makes it effective against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Linezolid-d3 involves the deuteration of Linezolid. The process typically includes the following steps:

Deuteration of Precursors: The starting materials, which are precursors of Linezolid, are subjected to deuteration. This involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.

Formation of Oxazolidinone Ring: The deuterated precursors undergo cyclization to form the oxazolidinone ring, a key structural component of Linezolid.

Final Assembly: The final step involves the coupling of the deuterated oxazolidinone with other molecular fragments to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Defluoro Linezolid-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .

Scientific Research Applications

Defluoro Linezolid-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Linezolid and its metabolites.

Biology: Employed in metabolic studies to understand the biotransformation of Linezolid in biological systems.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Linezolid.

Industry: Applied in the quality control of pharmaceutical products containing Linezolid

Comparison with Similar Compounds

Linezolid: The parent compound, used as an antimicrobial agent.

Tedizolid: Another oxazolidinone-class antibiotic, considered more effective and tolerable than Linezolid.

Desfluoro Linezolid: A non-deuterated analog used as a reference standard

Uniqueness: Defluoro Linezolid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .

Biological Activity

Defluoro Linezolid-d3 is a deuterated form of linezolid, an oxazolidinone antibiotic known for its efficacy against multi-resistant Gram-positive pathogens. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Linezolid and Its Derivatives

Linezolid is a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. The introduction of deuterium in this compound alters its pharmacological properties, potentially enhancing its stability and metabolic profile.

Chemical Structure

- Molecular Formula : C16H17D3FN3O4

- Molecular Weight : 340.365 g/mol

- CAS Number : 1127120-38-0

This compound functions similarly to linezolid by inhibiting protein synthesis in bacteria. It binds to the peptidyl transferase center of the 50S ribosomal subunit, which is critical for peptide bond formation. This unique mechanism allows it to remain effective against strains resistant to other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of linezolid but may exhibit variations due to deuteration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 100% (oral) |

| Volume of Distribution | 40-50 L |

| Plasma Half-life | 3.4 to 7.4 hours |

| Clearance Rate | 80 ± 29 mL/min |

Deuteration typically enhances metabolic stability, suggesting that this compound may have prolonged action compared to its non-deuterated counterpart.

Biological Activity and Efficacy

Research indicates that this compound retains significant antibacterial activity against various pathogens, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

Case Studies

-

Case Study on Drug Interaction :

A retrospective analysis involving critically ill patients demonstrated that co-administration of linezolid with rifampicin led to decreased serum concentrations of linezolid, raising concerns about potential treatment failures. Monitoring serum levels in such cases is crucial for ensuring therapeutic efficacy . -

Resistance Mechanisms :

Mutations in the 23S rRNA gene have been identified as a primary mechanism for linezolid resistance. Studies suggest that the structural modifications in this compound could mitigate some resistance mechanisms observed with traditional linezolid treatments .

Research Findings

Recent studies have focused on the structural and functional implications of deuteration in antibiotics:

- Enhanced Stability : Deuterated compounds often show improved stability in biological systems, which can lead to more consistent therapeutic outcomes.

- Reduced Metabolic Rate : The presence of deuterium may reduce the metabolic rate of the drug, prolonging its half-life and enhancing its antibacterial efficacy .

Properties

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUDKGFPUHLJBJ-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.